molecular formula C16H17N3O3 B8116961 Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate

Cat. No.: B8116961
M. Wt: 299.32 g/mol
InChI Key: GSXZSPSOOIYELV-UHFFFAOYSA-N
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Description

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-((4-aminophenyl)amino)-2-oxoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the carbamoylation process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate involves its conversion into active intermediates under specific conditions. For instance, in a biological context, the compound can undergo enzymatic hydrolysis to release an active amine, which then interacts with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. Its ability to undergo self-immolative reactions makes it particularly useful in controlled release systems and prodrug designs .

Properties

IUPAC Name

benzyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-13-6-8-14(9-7-13)19-15(20)10-18-16(21)22-11-12-4-2-1-3-5-12/h1-9H,10-11,17H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXZSPSOOIYELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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